

An In-Depth Technical Guide to the Physical Properties of Methyl Tropate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl tropate*

Cat. No.: *B1584737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tropate, systematically known as methyl 3-hydroxy-2-phenylpropanoate (CAS No: 3967-53-1), is a significant organic compound, often encountered as a key intermediate in the synthesis of various pharmaceuticals.^{[1][2]} Notably, it is a precursor in the production of tropane alkaloids, a class of compounds with diverse and potent pharmacological activities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the known and predicted physical characteristics of **Methyl tropate**, detailed methodologies for their experimental determination, and insights into its stability and storage.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **Methyl tropate** is presented below. It is important to note that while some data is derived from experimental observations, many of the listed physical constants are estimated using reliable computational methods, such as the Joback and Crippen methods, and are indicated as such.^[3]

Property	Value	Source
Molecular Formula	$C_{10}H_{12}O_3$	[1] [2]
Molecular Weight	180.20 g/mol	[1] [2] [3]
Appearance	White to almost white crystalline powder (predicted)	Inferred from related compounds
Melting Point (T _{fus})	346.86 K (73.71 °C)	Joback Method [3]
Boiling Point (T _{boil})	622.91 K (349.76 °C) at 760 mmHg	Joback Method [3]
Density	Not Experimentally Determined	
Water Solubility (log ₁₀ WS)	-1.20 (in mol/L)	Crippen Method [3]
Octanol/Water Partition Coefficient (logP)	0.935	Crippen Method [3]
CAS Number	3967-53-1	[1] [2]

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The expected proton NMR spectrum of **Methyl tropate** would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methine proton (CH) adjacent to the hydroxyl and phenyl groups would likely be a multiplet. The methylene protons (CH₂) next to the hydroxyl group and the methyl protons (CH₃) of the ester group would also show characteristic chemical shifts and splitting patterns.

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. Key expected signals include the carbonyl carbon of the ester at the most downfield position (around 170-175 ppm), the aromatic carbons of the phenyl ring (typically between 125-140 ppm), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl tropate** is expected to show characteristic absorption bands:

- O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of the hydroxyl group.
- C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
- C=O Stretch (Ester): A very strong and sharp absorption band around 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group.
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds in the phenyl ring.
- C-O Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of **Methyl tropate**, the molecular ion peak (M^+) would be expected at an m/z ratio corresponding to its molecular weight (180.20). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the phenyl and hydroxyl groups would also lead to characteristic fragment ions.

Experimental Methodologies for Property Determination

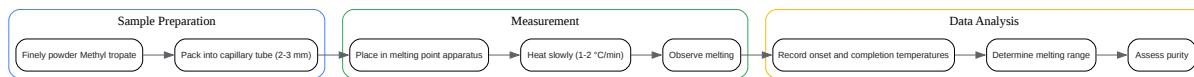
The following section details the standard, self-validating protocols for the experimental determination of the key physical and spectroscopic properties of **Methyl tropate**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry **Methyl tropate** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 10-20 mg of **Methyl tropate** is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.
- ^{13}C NMR Acquisition: The proton-decoupled ^{13}C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans and a longer relaxation delay are typically required.

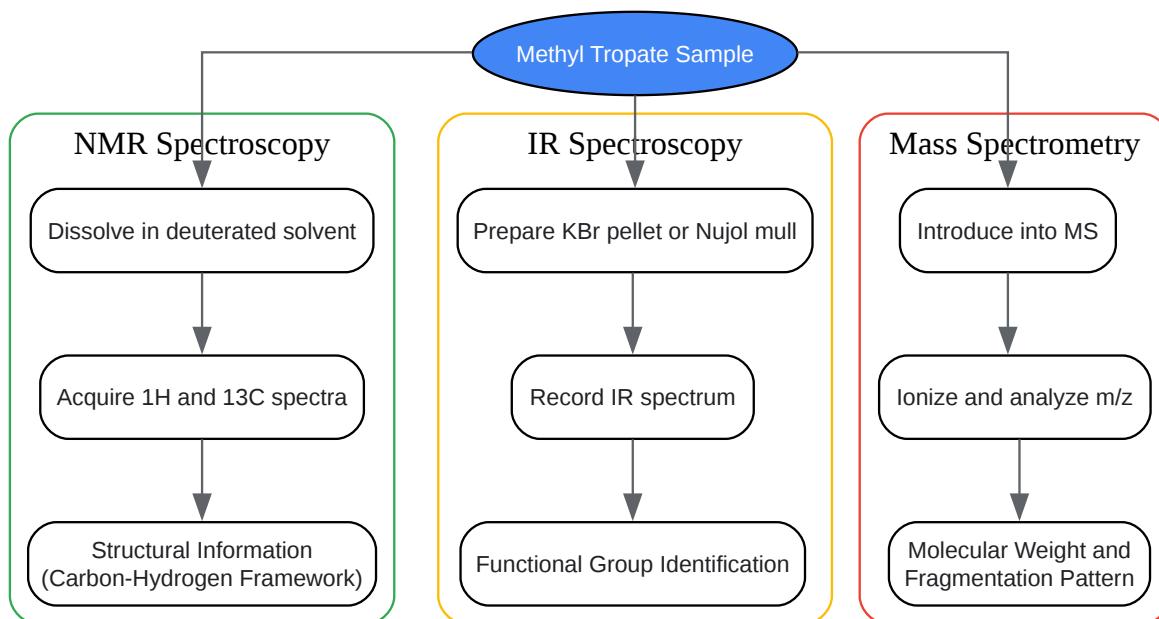
Infrared (IR) Spectroscopy

- Sample Preparation (Solid): A small amount of **Methyl tropate** is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The sample is then placed in the spectrometer's beam path, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **Methyl tropate** is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: The sample is ionized, commonly using electron ionization (EI) for small molecules, which involves bombarding the sample with a high-energy electron beam.
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). A

detector then records the abundance of each ion.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tropic acid, methyl ester [webbook.nist.gov]
- 2. Methyl 3-hydroxy-2-phenylpropanoate | C₁₀H₁₂O₃ | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl tropate (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of Methyl Tropate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584737#what-are-the-physical-properties-of-methyl-tropate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com